Diethyl(4S,5S)-2-phenyl-1,3-dioxolan-4,5-dicarboxylate
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Overview
Description
Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate is an organic compound with the molecular formula C15H18O6. It is a member of the dioxolane family, characterized by a 1,3-dioxolane ring structure. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as p-toluenesulfonic acid, which facilitates the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also involve the use of molecular sieves or orthoesters to enhance water removal and improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various ester derivatives .
Scientific Research Applications
Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring forms a stable acetal or ketal, which prevents the carbonyl group from undergoing unwanted reactions during chemical transformations . The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,3-O-isopropylidene-L-tartrate: Another ester derivative with similar protective properties.
2-Phenyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester: A similar compound with methyl ester groups instead of ethyl.
4,5-Diethoxycarbonyl-2,2-dimethyl dioxolane: A structurally related compound with different substituents on the dioxolane ring.
Uniqueness
Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific ester groups and phenyl substituent, which confer distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C15H18O6 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
diethyl (4S,5S)-2-phenyl-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C15H18O6/c1-3-18-13(16)11-12(14(17)19-4-2)21-15(20-11)10-8-6-5-7-9-10/h5-9,11-12,15H,3-4H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
BAMBLLDJYZVARV-RYUDHWBXSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](OC(O1)C2=CC=CC=C2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1C(OC(O1)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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